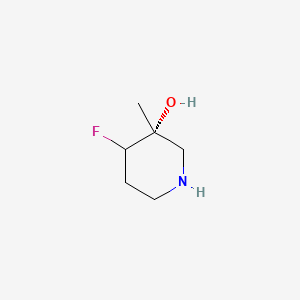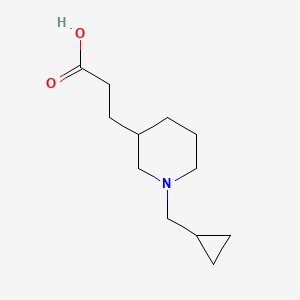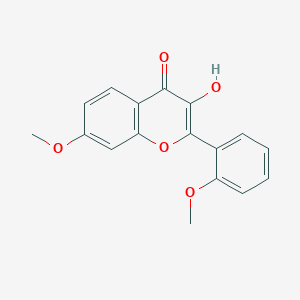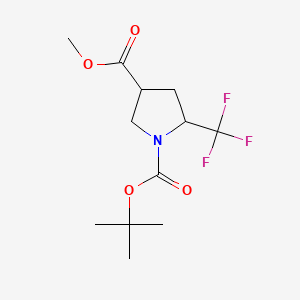
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H18F3NO4 and a molecular weight of 297.27 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, along with tert-butyl and methyl ester groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves several steps. One common synthetic route includes the reaction of a pyrrolidine derivative with tert-butyl and methyl ester groups under specific reaction conditions. The reaction typically requires the use of reagents such as trifluoromethylating agents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.
Wirkmechanismus
The mechanism of action of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound has a similar structure but lacks the trifluoromethyl group, which affects its chemical properties and reactivity.
1-tert-butyl 3-ethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate: This compound has an ethyl group instead of a trifluoromethyl group, leading to different chemical behavior and applications.
The presence of the trifluoromethyl group in this compound makes it unique and enhances its stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H18F3NO4 |
|---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl 5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(9(17)19-4)5-8(16)12(13,14)15/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
LABCETURUGFGHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


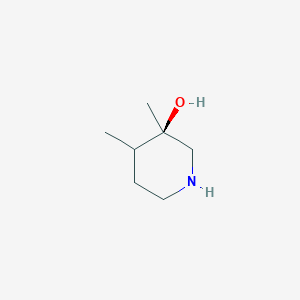
![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone](/img/structure/B14778923.png)
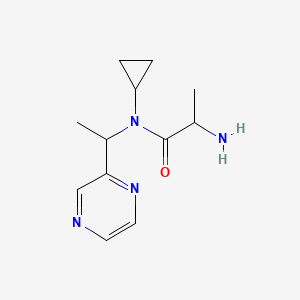
![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)
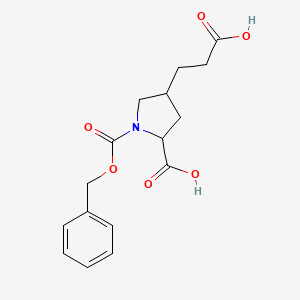
![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
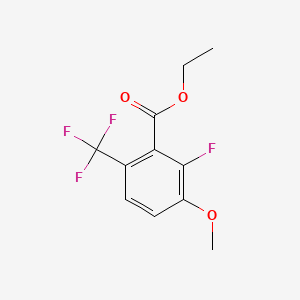
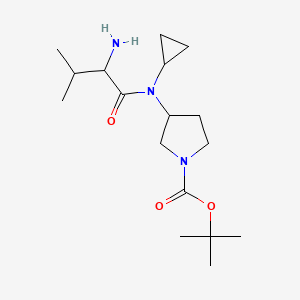
![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)
